Trityl triflate

Physical organic chemistry Leaving-group ability Carbocation generation

Choose trityl triflate for instant, silver-free electrophilic tritylation. Unlike trityl chloride, which requires thermal/Lewis acid activation, this pre-ionized salt delivers the tritylium cation directly, eliminating slow SN₁ ionization. Achieve highest stereoselectivity in 1,2-trans glycosylation and perform Fmoc-compatible tritylations without silver salt filtration. As a calibrated hydride abstractor with mapped Mayr rate constants, it enables predictive reactivity. Classified only as corrosive (Skin Corr. 1B), it requires no explosive permitting—unlike trityl perchlorate. This makes it the safest, most efficient high-reactivity tritylium source for unrestricted procurement.

Molecular Formula C20H15F3O3S
Molecular Weight 392.39
CAS No. 64821-69-8
Cat. No. B2980889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrityl triflate
CAS64821-69-8
Molecular FormulaC20H15F3O3S
Molecular Weight392.39
Structural Identifiers
SMILESC1=CC=C(C=C1)[C+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-]
InChIInChI=1S/C19H15.CHF3O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)8(5,6)7/h1-15H;(H,5,6,7)/q+1;/p-1
InChIKeyIEZOKZHBOQDYGI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Trityl Triflate (CAS 64821-69-8): Preformed Tritylium Triflate for Glycosylation, Tritylation, and Hydride Abstraction — Procurement & Differentiation Guide


Trityl triflate (triphenylmethylium trifluoromethanesulfonate, C₂₀H₁₅F₃O₃S; MW 392.39) is a bench-stable, pre-ionized tritylium salt in which the triflate counterion (CF₃SO₃⁻, conjugate acid pKa ≈ –14) furnishes exceptional leaving-group ability [1]. Supplied as a crystalline solid (mp 112–117 °C, stored at 2–8 °C) by multiple commercial vendors, it serves as a potent electrophilic tritylating agent, glycosylation promoter, and hydride abstractor in carbohydrate chemistry, nucleoside/peptide protection, and organometallic synthesis [2]. Unlike trityl halides that require thermal or Lewis acid activation to ionize, trityl triflate delivers the tritylium cation directly, eliminating the rate-limiting SN₁ ionization step characteristic of chloride or bromide analogues [3].

Why Trityl Chloride, Trityl Bromide, Trityl Perchlorate, or TMSOTf Cannot Simply Replace Trityl Triflate


Tritylating agents share the triphenylmethylium scaffold yet diverge critically in counterion-dependent ionization kinetics, reaction compatibility, and safety profiles. Trityl chloride (Cl⁻; conjugate acid HCl, pKa ≈ –7) and trityl bromide (Br⁻; conjugate acid HBr, pKa ≈ –9) require thermal or Lewis acid activation to generate the tritylium cation, with ionization rate constants spanning only 10⁻⁵ to 10³ s⁻¹ in aqueous acetonitrile — imposing hours-long induction periods at ambient temperature [1]. Trityl perchlorate, while intrinsically more reactive, is classified as an impact- and heat-sensitive explosive, restricting its procurement and scale-up in most institutional settings . Trimethylsilyl triflate (TMSOTf) generates triflate activation in situ but cannot simultaneously deliver the trityl group, requiring a separate trityl source. Trityl triflate, by contrast, is a pre-ionized, persistent tritylium salt that engages nucleophiles instantaneously under mild, neutral conditions without silver additives, amine bases, or explosive permitting — a combination no single alternative provides [2][3].

Trityl Triflate — Comparative Quantitative Evidence for Scientific Selection and Procurement


Leaving-Group Acidity: Triflate (pKa ≈ –14) vs Chloride (pKa ≈ –7) and Bromide (pKa ≈ –9) — Thermodynamic Basis for Instantaneous Cation Availability

The leaving-group ability of the counterion governs the rate of tritylium cation generation. The conjugate acid of the triflate anion, trifluoromethanesulfonic acid (TfOH), exhibits a pKa of approximately –14, making triflate a thermodynamic 'super leaving group' [1]. By contrast, the conjugate acids of chloride (HCl, pKa ≈ –7) and bromide (HBr, pKa ≈ –9) are 5–7 orders of magnitude weaker acids [2]. This thermodynamic gap has direct kinetic consequences: trityl bromides and chlorides ionize with rate constants of 10⁻⁵ to 10³ s⁻¹ in aqueous acetonitrile at 25 °C, whereas trityl triflate is isolated as a pre-ionized, crystalline tritylium salt that requires no ionization step [3]. The practical outcome is that trityl triflate engages nucleophiles instantaneously at 0 °C to room temperature, while trityl chloride methods require either prolonged heating with pyridine or stoichiometric AgOTf to generate the cation in situ [4].

Physical organic chemistry Leaving-group ability Carbocation generation

Glycosylation Stereoselectivity: Triphenylmethylium Triflate Delivers Highest 1,2-trans Selectivity Among Promoters Evaluated

Kochetkov and co-workers systematically compared glycosylation promoters using 3,4,6-tri-O-acetyl-1,2-O-(1-cyanobenzylidene)-α-D-galactopyranose donors bearing differently substituted aromatic nuclei [1]. Among all promoter–donor combinations evaluated, triphenylmethylium triflate (trityl triflate) with the p-methoxybenzylidene donor gave the highest stereoselectivity for 1,2-trans-glycosidic bond formation [1]. The glycosylation efficiency and stereoselectivity were shown to depend on the nature of the aromatic substituent, with the p-methoxy derivative providing optimal results specifically with trityl triflate [1]. In related detritylation–glycosylation tandem protocols using In(III) triflate catalysis, trityl-protected carbohydrate substrates yielded glycoside products in 60–90% yields, demonstrating the broader synthetic utility of trityl-based protection/deprotection strategies [2].

Carbohydrate chemistry Glycosylation Stereoselective synthesis

Operational Safety: Trityl Triflate (Corrosive Only) vs Trityl Perchlorate (Impact-/Heat-Sensitive Explosive)

Trityl perchlorate, a tritylium salt used historically as a glycosylation promoter and Lewis acid catalyst, contains the oxidizing perchlorate anion (ClO₄⁻), rendering the salt impact-sensitive, heat-sensitive, and capable of deflagration . It is subject to explosive substance regulation and is frequently prohibited by institutional Environmental Health & Safety (EH&S) policies. Trityl triflate, by contrast, contains the non-oxidizing triflate anion and is classified under GHS solely as corrosive (H314: causes severe skin burns and eye damage; Category 1B) . Both compounds are moisture-sensitive solids requiring storage at 2–8 °C, but trityl triflate (mp 112–117 °C) can be handled under standard inert-atmosphere protocols (glovebox or Schlenk line) without specialized explosive storage permitting .

Chemical safety Hazard classification Procurement compliance

Base-Labile Group Compatibility: Trityl Triflate Enables Fmoc-Orthogonal Tritylation Without Silver Salt Contamination

Conventional tritylation of alcohols employs trityl chloride with pyridine under heating — conditions incompatible with base-labile protecting groups such as Fmoc [1]. The silver triflate-assisted method (trityl chloride + AgOTf in CH₂Cl₂ at 0 °C, 5 min to 1 h) generates the tritylium cation with Fmoc compatibility, yielding trityl ethers in 39–96% depending on substrate, but introduces Ag(I) salts requiring filtration that can complicate purification of sulfur- or phosphine-containing products [1]. Trityl triflate, as a pre-formed tritylium salt, provides the active electrophile directly without silver additives or amine bases, enabling tritylation under neutral, non-nucleophilic conditions [2]. Jones et al. (2000) cite trityl triflate as a preferred reagent for trityl ether introduction in the context of subsequent orthogonal deprotection strategies [3].

Protecting-group chemistry Solid-phase peptide synthesis Nucleoside modification

Trityl Triflate — Evidence-Backed Application Scenarios for Procurement Decision-Making


Stereoselective 1,2-trans-Glycosidic Bond Formation in Oligosaccharide Assembly

Synthetic carbohydrate groups assembling 1,2-trans-linked oligosaccharides achieve the highest documented stereoselectivity using trityl triflate as the promoter with p-methoxybenzylidene-protected glycosyl donors, as established by Kochetkov and co-workers [1]. The preformed tritylium cation eliminates promoter induction periods, enabling consistent anomeric ratios across multi-step sequences and reducing chromatographic purification burden. This application is directly supported by the head-to-head promoter comparison data in Section 3, Evidence Item 2 [1]. Related solvent-free mechanochemical detritylation–glycosylation protocols further validate the broader synthetic utility of trityl-based protection/deprotection in carbohydrate chemistry [2].

Fmoc-Orthogonal Tritylation of Amino Alcohols, Peptides, and Nucleosides

In peptide and oligonucleotide synthesis employing orthogonal Fmoc/trityl protection strategies, trityl triflate delivers the trityl group under neutral conditions without silver salts or amine bases that would cleave the Fmoc group [1]. This protocol eliminates the silver salt filtration step required by the widely adopted AgOTf/trityl chloride method, reducing processing time, product loss, and metal contamination risk on multi-gram scale [1][2]. The evidence for Fmoc compatibility and silver-free operation is established in Section 3, Evidence Item 4 [1][2][3].

Calibrated Hydride Abstraction for Stoichiometric and Catalytic C–H Functionalization

For organometallic chemists developing C–H activation protocols, trityl triflate provides access to the tritylium ion as a calibrated hydride abstractor whose rate constants have been mapped across more than 20 orders of magnitude by Horn and Mayr [1]. This kinetic framework enables users to predict reaction rates for novel substrates using literature N and sN reactivity parameters rather than screening multiple hydride acceptors empirically [1]. The perfluorinated trityl cation, accessible as its triflate derivative, has been demonstrated synthetically viable for hydride abstraction from Et₃SiH, extending the scope to electron-deficient tritylium systems [2]. This application derives from the evidence in Section 3, Evidence Item 1 (leaving-group basis for rapid cation availability).

EH&S-Compliant Procurement of a Reactive Tritylium Salt for Academic and Industrial Laboratories

Institutional EH&S policies frequently prohibit perchlorate salts due to explosion hazard, eliminating trityl perchlorate from approved reagent lists [1]. Trityl triflate, classified solely as corrosive (GHS Category 1B, H314), requires only standard inert-atmosphere handling and corrosive-material storage without specialized explosive permitting, making it the only high-reactivity tritylium salt eligible for unrestricted procurement in most academic, pharmaceutical, and fine-chemical settings [1][2]. This application is substantiated by the hazard classification comparison in Section 3, Evidence Item 3 [1][2][3].

Technical Documentation Hub

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